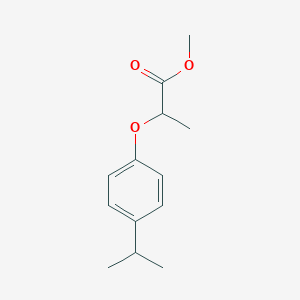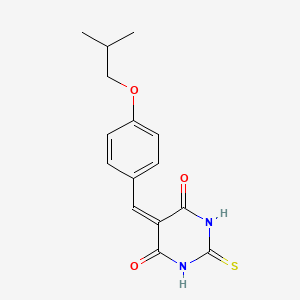
methyl 2-(4-isopropylphenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of methyl 2-(4-isopropylphenoxy)propanoate and related compounds often involves multi-step chemical processes, including condensation, chlorination, and esterification reactions. For instance, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate has been synthesized from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid through these methods, highlighting the complexity of synthesizing similar compounds (Yan Shuang-hu, 2014).
Molecular Structure Analysis
Structural and conformational studies, such as X-ray diffraction, have been pivotal in understanding the molecular structure of this compound and its derivatives. For example, the crystal structure and conformation of methyl 6-deoxy-2,3-O-isopropylidene-α-d-manno-heptofuranoside provide insights into the conformations of the furanoside and 2,3-O-isopropylidene rings, which are characteristic of this compound's structure (J. Krajewski et al., 1994).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including hydroxyl radical-induced oxidation and reactions with trimethylaluminum, which produce highly efficient catalysts for the ring-opening polymerization of lactones. These studies highlight the compound's reactivity and potential applications in catalysis and polymerization (M. N. Schuchmann & C. Sonntag, 1979); (Huei-ling Chen et al., 2001).
Physical Properties Analysis
The study of physical properties, such as solubility behavior, is essential for understanding the applications and handling of this compound. For instance, amphoteric copolymers of carboxybetaine and sulfobetaine monomers related to this compound exhibit complex solubility behavior, which varies with copolymer composition, pH, and the concentration and nature of added electrolytes (Erich E. Kathmann et al., 1997).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity in Baeyer-Villiger monooxygenase-mediated reactions and catalytic activities, have been explored to understand its potential in organic synthesis and industrial applications. Studies have identified several Baeyer-Villiger monooxygenases that produce methyl propanoate, an important precursor for polymethyl methacrylates, demonstrating the compound's utility in organic synthesis (H. van Beek et al., 2014).
Safety and Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For “methyl 2-(4-isopropylphenoxy)propanoate”, it is advised to avoid contact with skin and eyes, avoid ingestion and inhalation, and to use personal protective equipment. It may cause skin irritation, serious eye irritation, and respiratory irritation .
properties
IUPAC Name |
methyl 2-(4-propan-2-ylphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)11-5-7-12(8-6-11)16-10(3)13(14)15-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBZCWLAXPVXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5603946.png)

![3-{(3R*,4S*)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propanoic acid](/img/structure/B5603970.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-methoxybenzamide](/img/structure/B5603977.png)

![N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5603996.png)
![5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2-furamide](/img/structure/B5603999.png)

![4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604003.png)
![4-(2-fluoro-4-methylbenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604006.png)
![N,6-dimethyl-N-[1-methyl-2-(4-methyl-2-pyridinyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5604034.png)
![N-(3-{1-hydroxy-2-[(2-methoxyethyl)amino]ethyl}phenyl)-N'-isopropylethanediamide hydrochloride](/img/structure/B5604045.png)
![8-tert-butyl-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B5604046.png)
![2-benzyl-8-[(benzyloxy)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5604047.png)